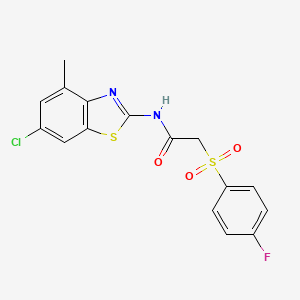

![molecular formula C24H19N3O2 B6509368 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-19-4](/img/structure/B6509368.png)

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline-based heterocyclic derivative . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline-based heterocyclic derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. A series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of methoxy and methylphenyl groups. The IUPAC Standard InChI for a similar compound, 8-Methoxyquinoline, is InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10 (8)9/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactivity of pyrazolo [4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .科学的研究の応用

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential medicinal applications. It has been found to have affinity for several receptors in the body, such as the serotonin 5-HT2A receptor, and has been studied for its ability to modulate the activity of these receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other disorders.

作用機序

Target of Action

Quinoline-based compounds have been known to exhibit a wide range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit c-MET, a protein kinase, resulting in tumor growth inhibition .

Biochemical Pathways

For example, some quinoline derivatives have been reported to exhibit antimalarial activities, suggesting their involvement in pathways related to the life cycle of Plasmodium species .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Some quinoline derivatives have been reported to exhibit potent in vitro antimalarial activity and tumor growth inhibition , suggesting that they may have similar effects.

Action Environment

The synthesis and functionalization of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

実験室実験の利点と制限

The use of 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in laboratory experiments has several advantages. It is a relatively stable compound, making it easy to store and handle. It is also relatively easy to synthesize, making it readily available for use in experiments. However, it is important to note that this compound is a relatively new compound, and as such, its effects have not been fully studied or understood. Additionally, it is important to note that this compound has not been approved for use in humans, and as such, its use in laboratory experiments should be done with caution.

将来の方向性

There are a number of potential future directions for 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. These include further studies of its effects on the serotonin 5-HT2A receptor, as well as studies of its potential applications in the treatment of depression, anxiety, and other disorders. Additionally, further studies of its effects on inflammation, cancer, and oxidative stress could lead to potential therapeutic applications. Finally, further studies of its potential interactions with other receptors could lead to new insights into the regulation of various physiological processes.

合成法

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized from the reaction of 2-chloro-3-methoxyphenyl acetic acid and 1-phenyl-1H-pyrazolo[4,3-c]quinoline in the presence of sodium ethoxide in ethanol. The reaction is carried out at room temperature for 24 hours and yields this compound in a yield of 65%.

特性

IUPAC Name |

8-methoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-10-6-7-16(13-18)23-21-15-25-22-12-11-19(29-2)14-20(22)24(21)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHIUHRXHWIIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509286.png)

![12-(4-chlorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509300.png)

![1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509311.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509312.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509313.png)

![1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509322.png)

![8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509326.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B6509331.png)

![3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509333.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509342.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509345.png)

![8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509347.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509352.png)